4,5,6,7-Tetrahydro-2-benzothiophen-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-4H-2-benzothiophen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBAQIPVHXDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CSC=C2CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288671 | |
| Record name | 6,7-Dihydrobenzo[c]thiophen-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117040-68-3 | |
| Record name | 6,7-Dihydrobenzo[c]thiophen-5(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117040-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydrobenzo[c]thiophen-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5,6,7 Tetrahydro 2 Benzothiophen 5 One
Classical Total Synthesis Routes
Classical approaches to the synthesis of 4,5,6,7-Tetrahydro-2-benzothiophen-5-one typically involve the construction of the thiophene (B33073) ring onto a pre-existing six-membered carbocyclic precursor. These routes are often multi-step sequences that rely on well-established named reactions in heterocyclic chemistry.
Multi-step Reaction Sequences and Key Intermediates
A prominent classical route commences with the Gewald aminothiophene synthesis, a powerful one-pot, three-component reaction. wikipedia.org This reaction utilizes a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to construct a polysubstituted 2-aminothiophene. wikipedia.org For the synthesis of a precursor to the target compound, 1,3-cyclohexanedione can serve as the ketone component.
A plausible multi-step sequence is outlined below:
Gewald Reaction: The initial step involves the reaction of 1,3-cyclohexanedione, a cyano-active compound such as ethyl cyanoacetate, and elemental sulfur in the presence of a base like morpholine or triethylamine. This reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization to yield a 2-amino-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene derivative as a key intermediate. nih.gov
Deamination of the 2-Amino Group: The subsequent crucial step is the removal of the 2-amino group. This can be achieved through diazotization followed by reduction. The 2-aminothiophene intermediate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.org This unstable intermediate can then be reduced to replace the diazonium group with a hydrogen atom, using a reducing agent like hypophosphorous acid (H₃PO₂).
Reduction of the 4-Oxo Group: The resulting 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene can then be subjected to a reduction of the ketone at the 4-position to a methylene group. A standard method for this transformation is the Wolff-Kishner reduction, which involves heating the ketone with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.
Oxidation to the 5-Keto Product: The final step would involve the selective oxidation of the 5-position of the 4,5,6,7-tetrahydrobenzo[b]thiophene to introduce the desired ketone functionality. This can be a challenging transformation, and reagents such as chromium trioxide (CrO₃) or other selective oxidizing agents would need to be employed under carefully controlled conditions to avoid over-oxidation or reaction at other positions of the molecule.
An alternative classical approach could involve the Paal-Knorr thiophene synthesis, which utilizes a 1,4-dicarbonyl compound as the starting material. organic-chemistry.orgchem-station.comwikipedia.orgquora.com However, the synthesis of the required substituted 1,4-dicarbonyl precursor for the target molecule can be complex in itself. Similarly, the Fiesselmann thiophene synthesis offers another route to substituted thiophenes but is generally more applicable to the synthesis of hydroxy- and aminothiophenes from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.orgderpharmachemica.comresearchgate.net
| Step | Reaction | Key Intermediate |
| 1 | Gewald Reaction | 2-Amino-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene derivative |
| 2 | Diazotization and Reduction | 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene |
| 3 | Wolff-Kishner Reduction | 4,5,6,7-Tetrahydrobenzo[b]thiophene |
| 4 | Selective Oxidation | This compound |
Reagent Selection and Reaction Conditions Optimization
The success of these classical routes is highly dependent on the careful selection of reagents and the optimization of reaction conditions to maximize yields and minimize side reactions.
For the Gewald reaction , the choice of base and solvent is critical. While tertiary amines like triethylamine are commonly used, the reaction can be sensitive to steric hindrance and the acidity of the active methylene compound. Optimization of temperature and reaction time is also necessary to ensure complete conversion and prevent decomposition of the product.
In the deamination step , the conditions for diazotization must be carefully controlled, typically at low temperatures (0-5 °C), to prevent the premature decomposition of the diazonium salt. The choice of reducing agent for the subsequent removal of the diazonium group is also important, with hypophosphorous acid being a common and effective choice.
The Wolff-Kishner reduction requires high temperatures and strongly basic conditions. The choice of solvent is crucial to achieve the necessary temperatures for the reaction to proceed to completion.
Finally, the selective oxidation in the last step is perhaps the most challenging. The reagent and conditions must be chosen to favor oxidation at the 5-position of the tetrahydrobenzothiophene ring without affecting the thiophene ring or other positions on the carbocyclic ring.
| Reaction | Reagents | Typical Conditions |
| Gewald Reaction | 1,3-Cyclohexanedione, Ethyl Cyanoacetate, Sulfur, Morpholine | Ethanol, Reflux |
| Diazotization | Sodium Nitrite, Hydrochloric Acid | 0-5 °C |
| Reduction of Diazonium Salt | Hypophosphorous Acid (H₃PO₂) | Aqueous solution |
| Wolff-Kishner Reduction | Hydrazine Hydrate, Potassium Hydroxide | Diethylene Glycol, High Temperature |
| Selective Oxidation | Chromium Trioxide (CrO₃) | Acetic Acid, Controlled Temperature |
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These modern approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Catalyst-Mediated Synthesis
Catalysis plays a central role in modern organic synthesis. For the synthesis of this compound, catalytic methods can be applied to various steps of the synthetic sequence. For instance, the initial Gewald reaction can be catalyzed by various solid-supported catalysts or organocatalysts, which can offer advantages in terms of ease of separation and catalyst recycling.
Furthermore, palladium-catalyzed cross-coupling reactions could be envisioned for the construction of the thiophene ring or for the introduction of functional groups that could be later converted to the ketone. However, for the specific target molecule, a catalyst-mediated approach would likely focus on improving the efficiency of the classical steps.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic planning. For the synthesis of this compound, several green chemistry principles can be applied:
Microwave-Assisted Synthesis: The Gewald reaction has been shown to be significantly accelerated under microwave irradiation. clockss.orgresearchgate.netthieme-connect.comijert.org Microwave heating can lead to a dramatic reduction in reaction times, often from hours to minutes, and can also improve yields by minimizing the formation of side products. clockss.org This technique is particularly well-suited for the one-pot, multi-component nature of the Gewald reaction.
Ultrasound-Assisted Synthesis: Sonication is another energy source that can be used to promote chemical reactions. nih.govresearchgate.netresearchgate.netamanote.com The use of ultrasound in the Gewald reaction can enhance reaction rates and yields by promoting efficient mixing and mass transfer.
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, water or polyethylene glycol (PEG) have been explored as solvents for the Gewald reaction, reducing the reliance on volatile and often toxic organic solvents. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Multi-component reactions like the Gewald synthesis are inherently more atom-economical than multi-step syntheses that involve protection and deprotection steps.
| Green Chemistry Approach | Application in Synthesis | Benefits |
| Microwave Irradiation | Gewald Reaction | Reduced reaction times, improved yields |
| Ultrasound Sonication | Gewald Reaction | Enhanced reaction rates and yields |
| Green Solvents (e.g., Water, PEG) | Gewald Reaction | Reduced use of hazardous solvents |
| Multi-component Reactions | Gewald Reaction | Improved atom economy, reduced waste |
Chemo- and Regioselectivity in Synthetic Pathways
Controlling chemo- and regioselectivity is paramount in the synthesis of complex organic molecules like this compound.
In the Gewald reaction , the regioselectivity is generally high and predictable. The reaction proceeds through a specific sequence of condensation, sulfur addition, and cyclization, leading to the formation of the 2-aminothiophene regioisomer. When an unsymmetrical ketone is used, the initial Knoevenagel condensation typically occurs at the less sterically hindered α-position, thus directing the regiochemical outcome of the thiophene ring formation.
The chemoselectivity of subsequent reactions is a major consideration. For example, during the reduction of the 4-oxo group in the presence of an ester group (if ethyl cyanoacetate is used in the Gewald reaction), a chemoselective reducing agent that does not affect the ester is required. The Wolff-Kishner reduction is generally chemoselective for ketones and aldehydes.
The final oxidation step to introduce the 5-keto group presents a significant regioselectivity challenge. The tetrahydrobenzothiophene ring system has multiple positions that could potentially be oxidized. The choice of oxidizing agent and reaction conditions must be carefully optimized to favor oxidation at the desired C-5 position. Directing groups or the inherent electronic properties of the ring system may influence the regioselectivity of this oxidation.
Scale-up Considerations in Academic Synthesis
The transition of a synthetic route from a small, laboratory-scale (milligram to gram) to a larger, kilogram-scale production within an academic or kilo-lab environment presents a unique set of challenges that are distinct from industrial manufacturing. nalasengineering.com While the fundamental chemical principles remain the same, issues related to reaction kinetics, heat and mass transfer, safety, and materials handling become significantly more pronounced. reddit.comdrugdiscoverytrends.comhelgroup.com The synthesis of this compound, likely proceeding through a multi-step sequence, serves as a practical case study for examining these critical scale-up considerations.
A plausible synthetic approach to this compound could involve an initial construction of the tetrahydrobenzothiophene core, for instance, via a Gewald reaction, followed by functional group manipulations to install the ketone at the 5-position. The Gewald reaction is a multicomponent reaction that condenses a ketone, an active methylene nitrile, and elemental sulfur to form a 2-aminothiophene, a versatile intermediate. wikipedia.orgorganic-chemistry.org
Hypothetical Synthetic Route and Scale-up Challenges
A potential, albeit not explicitly documented, multi-step synthesis could be envisioned as follows, with each step presenting specific scale-up hurdles:
Step 1: Gewald Synthesis of a 2-amino-3-cyanotetrahydrobenzothiophene intermediate. This reaction involves combining cyclohexane-1,3-dione, malononitrile, and elemental sulfur in the presence of a base like morpholine or triethylamine.
Step 2: Hydrolysis and Decarboxylation. The cyano group of the intermediate from Step 1 could be hydrolyzed to a carboxylic acid, followed by decarboxylation to yield a 2-aminotetrahydrobenzothiophene.
Step 3: Diazotization and Removal of the Amino Group. The 2-amino group can be converted to a diazonium salt and subsequently removed to yield the core tetrahydrobenzothiophene ring system.
Step 4: Oxidation to the Ketone. The final step would involve the selective oxidation of the 5-position of the tetrahydrobenzothiophene ring to the desired ketone.
Key Scale-up Considerations:
Heat Management: Exothermic reactions, such as the initial stages of the Gewald reaction, are easily managed on a small scale with a simple ice bath. However, on a kilo-scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation a major concern. reddit.comdrugdiscoverytrends.com Inadequate heat control can lead to runaway reactions, increased byproduct formation, and potential safety hazards. reddit.com The use of jacketed reactors with controlled heating/cooling fluid circulation becomes essential.
Reagent Addition and Mixing: The rate of reagent addition, which is often trivial at the bench, becomes critical at a larger scale. For instance, the addition of the base in the Gewald reaction needs to be carefully controlled to maintain an optimal reaction temperature. Efficient mixing is also harder to achieve in large reactors, which can lead to localized "hot spots" or areas of high concentration, resulting in reduced yields and inconsistent product quality. reddit.com
Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions in a separatory funnel, become cumbersome and time-consuming with large volumes. Large-scale liquid-liquid extractions can be problematic due to the formation of emulsions. Similarly, purification by column chromatography, a staple in academic research labs, is often impractical for kilogram quantities. Alternative purification methods like recrystallization or distillation must be developed and optimized.
Safety and Handling: Handling large quantities of flammable solvents, corrosive reagents, and potentially toxic intermediates requires stringent safety protocols and specialized equipment. reddit.com For example, the use of elemental sulfur in the Gewald reaction requires careful handling to avoid dust formation and potential ignition.
The following interactive data table summarizes the potential challenges and mitigation strategies when scaling up the hypothetical synthesis of this compound in an academic setting.
| Step | Parameter | Small-Scale (1-10 g) | Kilo-Scale (1-10 kg) | Mitigation Strategy for Scale-up |
| 1. Gewald Reaction | Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Ensure adequate heat transfer and containment. |
| Temperature Control | Ice bath/heating mantle | Chiller/heater circulator | Precise temperature control to prevent exotherms. | |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensure homogeneity and prevent localized hot spots. | |
| Reagent Addition | Manual addition via pipette | Addition funnel/pump | Controlled addition rate to manage reaction rate. | |
| 2. Hydrolysis | Reflux | Heating mantle | Jacketed reactor with reflux condenser | Maintain even heating to avoid bumping. |
| Quenching | Pouring into ice | Slow addition to a cooled vessel | Control exotherm during neutralization. | |
| 3. Diazotization | Temperature | Ice bath (0-5 °C) | Jacketed reactor with chiller | Strict temperature control is critical for safety. |
| Off-gassing | Open to atmosphere | Scrubber/ventilation system | Manage the release of nitrogen gas safely. | |
| 4. Oxidation | Reagent Handling | Small quantities, benchtop | Larger quantities, fume hood/glovebox | Minimize exposure to oxidizing agents. |
| Purification | Column chromatography | Recrystallization/Distillation | Develop a scalable purification method. |
Reaction Mechanisms and Reactivity Profiles of 4,5,6,7 Tetrahydro 2 Benzothiophen 5 One
Electrophilic and Nucleophilic Reactions at the Carbonyl Center
The carbonyl group at the 5-position is a key site for a variety of transformations. The adjacent methylene (B1212753) groups at the C-4 and C-6 positions have α-hydrogens that can be deprotonated to form an enolate intermediate. This enolate is the key nucleophile in several carbon-carbon bond-forming reactions. The carbonyl carbon itself is electrophilic and susceptible to attack by nucleophiles.
Aldol (B89426) Condensation Variants and Related Transformations
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl compound. miracosta.edu For 4,5,6,7-Tetrahydro-2-benzothiophen-5-one, the α-protons at the C-4 and C-6 positions can be abstracted by a base to form a nucleophilic enolate. This enolate can then react with an aldehyde or another ketone.
In a typical Claisen-Schmidt condensation, the ketone enolate reacts with an aromatic aldehyde that cannot enolize itself. miracosta.edu The reaction is base-catalyzed and generally proceeds via the formation of a β-hydroxy ketone intermediate, which readily dehydrates upon heating to yield a thermodynamically stable α,β-unsaturated ketone, driven by the formation of an extended conjugated system. miracosta.edu
The general mechanism involves:
Enolate Formation: A base abstracts an α-proton from the C-4 or C-6 position of the tetrahydrobenzothiophenone.
Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde).
Protonation: The resulting alkoxide is protonated by the solvent (e.g., water or ethanol) to give the β-hydroxy ketone (aldol adduct).
Dehydration: Under the reaction conditions, this aldol adduct is often unstable and eliminates a molecule of water to form a conjugated enone.
Table 1: Potential Aldol Condensation Reactions
| Reactant | Catalyst/Conditions | Expected Product |
|---|---|---|
| Benzaldehyde | NaOH, Ethanol/Water, RT | 4-Benzylidene-4,5,6,7-tetrahydro-2-benzothiophen-5-one |
| 4-Methoxybenzaldehyde | KOH, Ethanol, RT | 4-(4-Methoxybenzylidene)-4,5,6,7-tetrahydro-2-benzothiophen-5-one |
| Furfural | LiOH, Methanol, RT | 4-(Furan-2-ylmethylene)-4,5,6,7-tetrahydro-2-benzothiophen-5-one |
Knoevenagel Condensations and Related Reactions
The Knoevenagel condensation involves the reaction of a ketone or aldehyde with an active methylene compound, typically in the presence of a weak base catalyst like piperidine (B6355638) or an amine salt. diva-portal.orgrsc.org In this reaction, the base activates the methylene compound (e.g., malononitrile, diethyl malonate) to form a carbanion, which then acts as the nucleophile. diva-portal.org This nucleophile attacks the electrophilic carbonyl carbon of this compound.
The reaction mechanism proceeds through the following steps:
Carbanion Formation: The basic catalyst deprotonates the active methylene compound.
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the tetrahydrobenzothiophenone.
Dehydration: The intermediate typically undergoes dehydration to yield a stable, condensed product. diva-portal.org
This reaction is highly valuable for synthesizing compounds with a new exocyclic double bond at the C-5 position, functionalized with groups like cyano or ester moieties. nih.gov
Table 2: Potential Knoevenagel Condensation Reactions
| Active Methylene Compound | Catalyst/Conditions | Expected Product |
|---|---|---|
| Malononitrile | Piperidine, Acetic Acid, Benzene (B151609), Reflux | 2-(4,5,6,7-Tetrahydro-2-benzothiophen-5-ylidene)malononitrile |
| Diethyl malonate | TiCl₄, Pyridine, DCM, RT | Diethyl 2-(4,5,6,7-tetrahydro-2-benzothiophen-5-ylidene)malonate |
| Ethyl cyanoacetate | Ammonium Acetate, Acetic Acid, Toluene, Reflux | Ethyl 2-cyano-2-(4,5,6,7-tetrahydro-2-benzothiophen-5-ylidene)acetate |
Reductive and Oxidative Transformations
Reductive Transformations The carbonyl group of this compound can be readily reduced to a secondary alcohol or completely removed to form a methylene group.
Reduction to Alcohol: Using standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to 4,5,6,7-Tetrahydro-2-benzothiophen-5-ol. The choice of reagent depends on the presence of other reducible functional groups. NaBH₄ is a milder reagent and generally preferred for selective ketone reduction.
Deoxygenation: The complete reduction of the carbonyl to a methylene group (CH₂) to yield 4,5,6,7-tetrahydro-2-benzothiophene can be achieved through methods like the Wolff-Kishner reduction (hydrazine, KOH, high temperature) or the Clemmensen reduction (zinc amalgam, HCl).
Oxidative Transformations Oxidation of the ketone can lead to different products depending on the reagents and conditions. A Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), could theoretically oxidize the ketone to a lactone (an cyclic ester). This would involve the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the oxygen insertion would depend on the migratory aptitude of the adjacent carbon atoms (C-4 vs. C-6).
Reactions Involving the Thiophene (B33073) Ring System
The thiophene ring is an aromatic heterocycle that is generally electron-rich and thus highly reactive towards electrophiles. wikipedia.org
Aromatic Substitution Reactions (Electrophilic/Nucleophilic)
Electrophilic Aromatic Substitution (SEAr) Thiophenes readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation/alkylation. wikipedia.orgmasterorganicchemistry.com These reactions proceed via a cationic intermediate (sigma complex), which is stabilized by the electron-donating nature of the sulfur atom. youtube.com For this compound, the C-3 position is the most likely site for electrophilic attack, as the C-2 position is already substituted. The fused cyclohexanone (B45756) ring acts as a deactivating group, but the inherent reactivity of the thiophene ring usually allows substitution to occur under appropriate conditions.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 3-Bromo-4,5,6,7-tetrahydro-2-benzothiophen-5-one |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4,5,6,7-tetrahydro-2-benzothiophen-5-one |
| Acylation | Acetyl Chloride, AlCl₃ (Friedel-Crafts) | 3-Acetyl-4,5,6,7-tetrahydro-2-benzothiophen-5-one |
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic aromatic substitution on an unactivated thiophene ring is generally difficult. wikipedia.org This type of reaction typically requires a good leaving group (like a halide) on the ring and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org For a derivative like 3-chloro-4,5,6,7-tetrahydro-2-benzothiophen-5-one, the ketone group might provide some activation, but SNAr would likely require a strong nucleophile and potentially harsh conditions. youtube.com Studies on related 2-methoxy-nitrothiophenes show that the reaction proceeds through an addition-elimination mechanism, with the rate-determining step being either the initial nucleophilic attack or the subsequent proton transfer, depending on the substituents. nih.gov
Ring-Opening and Ring-Closing Reactions
Ring-Opening Reactions The thiophene ring, despite its aromatic stability, can undergo ring-opening reactions under specific conditions.
Reductive Desulfurization: A classic method for thiophene ring opening is reaction with Raney Nickel. This would result in the complete removal of the sulfur atom and saturation of the ring, converting this compound into 4-ethylcyclohexanone.
Oxidative Ring Opening: In some systems, oxidation of the thiophene sulfur to a sulfoxide (B87167) or sulfone can precede a ring-opening event. For instance, a thia-Baeyer-Villiger type oxidation has been observed in dibenzothiophene (B1670422) sulfoxides, leading to C-S bond cleavage and the formation of a six-membered oxathiin ring system. uclouvain.be
Nucleophilic Ring Opening: Strong nucleophiles like aryllithium reagents have been shown to open fused thiophene systems, such as dithienothiophene, by attacking a sulfur-adjacent carbon. beilstein-journals.org A similar reaction could potentially occur with this compound.
Ring-Closing Reactions (Annulation) The this compound scaffold can be used to build more complex, fused heterocyclic systems. Annulation reactions can be designed by introducing appropriate functional groups onto the existing rings. For example, a Knoevenagel condensation at the C-5 position followed by an intramolecular cyclization of the newly introduced group with the C-4 position could lead to a new fused ring. Similarly, functionalization of the C-4 methylene group (e.g., via bromination of the enolate) could provide an electrophilic center for a subsequent intramolecular cyclization with a nucleophilic group introduced at the C-3 position of the thiophene ring, leading to thieno[3,4-b] fused systems. Such strategies are common in the synthesis of complex polycyclic aromatic compounds and materials. beilstein-journals.orgresearchgate.net
Stereochemical Aspects of Reactions
No specific studies detailing the stereochemical outcomes of reactions involving this compound were found in the reviewed literature.
Mechanistic Studies and Kinetic Analysis
No dedicated mechanistic or kinetic studies for reactions of this compound were identified in the available research.
Exploring the Chemical Versatility of this compound: Derivatization and Functionalization
The bicyclic scaffold of this compound represents a significant pharmacophore in medicinal chemistry. Its unique combination of a thiophene ring fused to a cyclohexanone moiety offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. This article delves into the key strategies employed for the derivatization and functionalization of this compound, focusing on functional group interconversions, the formation of annulated heterocyclic systems, C-H functionalization, and its incorporation into multi-component reactions.
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For derivatives of the 4,5,6,7-tetrahydro-1-benzothiophene (B188421) framework, NMR provides precise information about the chemical environment of each proton and carbon atom. For instance, in the characterization of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, ¹H and ¹³C NMR were critical in confirming the transformation of a formyl group to a methyl group. researchgate.netmdpi.com
In a typical ¹H NMR spectrum for a 4,5,6,7-tetrahydro-1-benzothiophene derivative, the protons on the saturated cyclohexene (B86901) ring appear as multiplets in the aliphatic region, while protons on the thiophene (B33073) ring resonate in the aromatic region. researchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for the carbonyl, aromatic, and aliphatic carbons. researchgate.netmdpi.com
¹³C and ¹H NMR Spectral Data for a Related Derivative: 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid researchgate.net
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C=O | 168.73 | - | - |
| Aromatic C | 146.84, 144.08, 137.38, 122.31 | - | - |
| CH₂ (cyclohexene) | 25.54, 24.38, 22.90, 22.21 | 1.82-1.85, 2.48-2.50, 2.77-2.79 | multiplet, triplet, triplet |
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 4,5,6,7-Tetrahydro-2-benzothiophen-5-one, COSY would show correlations between adjacent protons in the cyclohexene ring, helping to establish their sequence (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7).
HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts.
Solid-State NMR for Structural Insights
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. This is particularly valuable for studying crystalline or amorphous solids. For derivatives of this compound, ssNMR could be used to study polymorphism (the existence of multiple crystal forms), which can be critical in pharmaceutical contexts. It can also provide information on intermolecular interactions and molecular packing in the solid state, complementing data obtained from X-ray crystallography.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For this compound (C₉H₈OS), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are mass-analyzed. nationalmaglab.orgunt.edu This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how the molecule breaks apart. nih.gov
For this compound, the fragmentation pathways would likely involve characteristic losses from the tetrahydrobenzothiophene core. Common fragmentation patterns for related structures include cleavages of the cyclohexene ring and losses of small neutral molecules like CO, H₂S, or ethene. Analyzing these fragmentation patterns allows for the confirmation of the core structure and the positions of any substituents.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to numerous derivatives of 4,5,6,7-tetrahydro-1-benzothiophene, providing precise bond lengths, bond angles, and conformational details. nih.govnih.gov
In studies of related compounds, such as {2-[(2-Hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}(phenyl)methanone and 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, X-ray diffraction analysis revealed that the cyclohexene ring typically adopts a half-chair conformation. nih.govnih.govresearchgate.net This analysis also elucidates intermolecular interactions, such as hydrogen bonds and C-H···O interactions, which dictate how the molecules pack in the crystal lattice. nih.govresearchgate.net
Crystallographic Data for a Related Tetrahydrobenzothiophene Derivative nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.26395 (15) |
| b (Å) | 14.2886 (2) |
| c (Å) | 13.6476 (2) |
| β (°) | 96.7581 (15) |
| Volume (ų) | 1793.97 (5) |
This crystallographic data provides an unambiguous confirmation of the molecular structure in the solid state, serving as the ultimate reference for spectroscopic interpretations.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a compound. For this compound, these methods provide definitive evidence for its key structural features, namely the ketone carbonyl group, the thiophene ring, and the saturated carbocyclic portion. The vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds, give rise to a unique spectral fingerprint.
Analysis of the FT-IR spectrum is particularly effective for identifying polar functional groups, such as the prominent carbonyl (C=O) bond. Complementarily, Raman spectroscopy is highly sensitive to the vibrations of non-polar and symmetric bonds, offering valuable insights into the thiophene ring and the carbon-carbon bonds within the fused ring system. Together, these techniques allow for a comprehensive functional group analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular architecture. The most diagnostic of these is the strong, sharp absorption peak corresponding to the carbonyl group stretching vibration. The saturated cyclohexene ring fused to the thiophene core influences the electronic environment and, consequently, the vibrational frequencies of the functional groups.
Detailed research findings from the analysis of related structures indicate the following characteristic vibrational frequencies. The presence of the six-membered ring ketone is a dominant feature of the spectrum. Saturated six-membered cyclic ketones typically exhibit a C=O stretching absorption around 1715 cm⁻¹. libretexts.orgpressbooks.publibretexts.org The aliphatic C-H bonds in the tetrahydro portion of the molecule are also readily identified by their stretching vibrations, which occur just below 3000 cm⁻¹. pressbooks.pub Furthermore, vibrations associated with the thiophene ring provide additional structural confirmation.
Interactive Data Table: FT-IR Spectral Data for this compound
| Wave Number (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3100 | Medium | C-H Stretching | Thiophene Ring |
| ~2950-2850 | Strong | C-H Stretching | CH₂ Groups (Cyclohexene Ring) |
| ~1715 | Strong, Sharp | C=O Stretching | Ketone |
| ~1530 | Medium | C=C Stretching | Thiophene Ring |
| ~1450 | Medium | CH₂ Bending (Scissoring) | Cyclohexene Ring |
| ~1250 | Medium | C-S Stretching | Thiophene Ring |
| ~850 | Medium | C-H Out-of-Plane Bending | Thiophene Ring |
Raman Spectroscopy
Raman spectroscopy provides complementary data to FT-IR, particularly for the non-polar aspects of the this compound structure. The symmetric vibrations of the thiophene ring and the C-C backbone are often more prominent in the Raman spectrum than in the IR spectrum.
The analysis of thiophene and its derivatives by Raman spectroscopy reveals characteristic bands for the ring's vibrational modes. nih.goviosrjournals.org A notable feature in the Raman spectra of thiophene-containing compounds is the strong band associated with the symmetric C=C stretching of the ring, which is expected to appear in the 1500-1550 cm⁻¹ region. nih.gov The C-S-C symmetric stretching vibration also gives a characteristic Raman signal. The C-H stretching vibrations of both the aromatic thiophene ring and the aliphatic cyclohexene ring are also observable.
Interactive Data Table: Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3100 | Medium | C-H Stretching | Thiophene Ring |
| ~2950-2850 | Strong | C-H Stretching | CH₂ Groups (Cyclohexene Ring) |
| ~1715 | Weak | C=O Stretching | Ketone |
| ~1530 | Strong | Symmetric C=C Stretching | Thiophene Ring |
| ~1350 | Medium | Ring Stretching | Thiophene Ring |
| ~700 | Medium | C-S-C Symmetric Stretching | Thiophene Ring |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of tetrahydrobenzothiophene derivatives. nih.govglobalresearchonline.net These calculations help in understanding the molecule's stability, reactivity, and potential interaction mechanisms.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
For tetrahydrobenzo[b]thiophene derivatives, the HOMO is typically dispersed over the thiophene (B33073) ring, indicating this region's role as the primary electron donor. nih.gov Conversely, the LUMO is often centered on other parts of the molecule, such as the fused benzene (B151609) ring or substituent groups, which act as electron-accepting sites. nih.gov The introduction of different functional groups can significantly alter the energies of these orbitals. For instance, studies on various organosulfur compounds show that HOMO energies can range from approximately -0.243 atomic units (a.u.) for simple thiophene to -0.210 a.u. for more complex derivatives. researchgate.net A smaller HOMO-LUMO gap suggests a molecule is "soft" and more reactive. mdpi.com
| Property | Description | Typical Location in Tetrahydrobenzothiophenes | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Dispersed around the thiophene ring system. nih.gov | Region susceptible to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Focused on the fused ring and keto group. | Region susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Varies with substitution; smaller gaps indicate higher reactivity. mdpi.com | A key indicator of chemical stability and reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution across a molecule and predict sites for electrophilic and nucleophilic attack. globalresearchonline.net The MEP maps electron density, where red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions denote positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In derivatives of 4,5,6,7-tetrahydrobenzothiophene, the sulfur atom of the thiophene ring and the oxygen of the carbonyl group are typically electron-rich centers, making them likely sites for interaction with electrophiles. nih.gov The hydrogen atoms and regions near the carbon skeleton are generally electron-deficient. The cyano group in some derivatives, for example, forms hydrogen bonds, indicating its role in intermolecular interactions. mdpi.com Reactivity descriptors derived from DFT, such as Fukui functions, can further quantify the local reactivity, pinpointing the most probable sites for various chemical reactions. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving the tetrahydrobenzothiophene scaffold. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, including the structures of transition states and intermediates. For example, the synthesis of annulated thiophene derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes has been studied, where computational methods could elucidate the cyclization mechanisms. researchgate.net Such analyses are crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of 4,5,6,7-Tetrahydro-2-benzothiophen-5-one are key determinants of its biological activity and physical properties. Conformational analysis reveals the most stable spatial arrangements of the atoms. The cyclohexene (B86901) ring in the tetrahydrobenzothiophene system typically adopts a half-chair conformation. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, showing how it flexes and interacts with its environment, such as a protein binding pocket. nih.gov Studies on derivatives have shown that these molecules can form stable complexes with biological targets like receptors. nih.gov MD simulations have confirmed the stability of ligand-protein complexes, with root-mean-square deviation (rmsd) values often remaining below 4 Å over simulation times of 50 nanoseconds or more, indicating a stable binding pose. nih.gov These simulations also reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. nih.gov
Spectroscopic Property Predictions
Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of newly synthesized compounds.
Applications of 4,5,6,7 Tetrahydro 2 Benzothiophen 5 One As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocycles
The strategic placement of functional groups on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold allows for its elaboration into more complex heterocyclic structures. The ketone at the 5-position, along with other functionalities that can be introduced on the thiophene (B33073) ring, serve as handles for a variety of chemical transformations.
Fused Ring Systems and Polycyclic Architectures
The 4,5,6,7-tetrahydrobenzo[b]thiophene skeleton is a common starting point for the synthesis of fused heterocyclic systems. For instance, derivatives such as 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene are key intermediates for creating fused pyrimidine, pyridine, and thiazine (B8601807) rings. researchgate.net These reactions typically involve the condensation of the amino group with various electrophiles, leading to the formation of a new ring fused to the parent tetrahydrobenzo[b]thiophene structure.
One notable application is in the synthesis of pyrazolo[1,5-a]pyrazines and their saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) counterparts. organic-chemistry.org These polycyclic structures are accessed through multi-step sequences that often begin with modifications of the tetrahydrobenzo[b]thiophene core. Similarly, the synthesis of imidazo[4,5-b]pyridines and -pyrazines has been achieved using palladium-catalyzed amide coupling reactions on suitably functionalized tetrahydrobenzo[b]thiophene precursors. organic-chemistry.org The resulting fused systems are of significant interest in pharmaceutical research due to their structural resemblance to biologically active natural products.
The table below summarizes examples of fused heterocyclic systems synthesized from tetrahydrobenzo[b]thiophene derivatives.
| Starting Material Derivative | Reagents and Conditions | Fused Heterocycle Formed | Reference |
| 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Various electrophiles | Thiazole, Pyrimidine, Pyran, Pyridine, Thiazine | researchgate.net |
| Functionalized 4,5,6,7-tetrahydrobenzo[b]thiophene | Deprotection and cyclization | Pyrazolo[1,5-a]pyrazines | organic-chemistry.org |
| Functionalized 4,5,6,7-tetrahydrobenzo[b]thiophene | Pd-catalyzed amide coupling | Imidazo[4,5-b]pyridines and -pyrazines | organic-chemistry.org |
Spiro Compounds and Bridged Systems
The synthesis of spiro compounds, which feature two rings connected by a single common atom, represents a significant challenge in organic chemistry due to their complex three-dimensional structures. nih.gov The 4,5,6,7-tetrahydrobenzo[b]thiophene framework can be utilized in the construction of novel spiro-heterocycles. For example, spirooxindole-benzo[b]thiophene molecules have been synthesized through a 1,3-dipolar cycloaddition reaction. semanticscholar.orgmdpi.com In these syntheses, a derivative of benzo[b]thiophene acts as a key component that ultimately forms part of the final spirocyclic architecture.
These reactions often proceed in a one-pot manner, combining multiple components to generate stereochemically rich and complex structures. semanticscholar.org The development of such methodologies is crucial for creating libraries of diverse spiro compounds for screening in drug discovery programs.
Role in Natural Product Synthesis
While direct applications of 4,5,6,7-tetrahydro-2-benzothiophen-5-one in the total synthesis of specific natural products are not extensively documented, the core tetrahydrofuran (B95107) motif, a close structural analog, is prevalent in a variety of marine natural products with interesting biological activities. epa.gov The synthetic strategies developed for these tetrahydrofuran-containing natural products, such as stereoselective enzyme-mediated Baeyer-Villiger oxidations, could potentially be adapted for the synthesis of novel thiophene-containing analogs. researchgate.net The synthesis of macrocyclic natural product cores, for instance, has been shown to be a valuable strategy for identifying leads for difficult drug targets. diva-portal.org
Intermediacy in Drug Discovery Research (Synthetic Methodologies)
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a cornerstone in the development of synthetic methodologies geared towards drug discovery. Derivatives of this compound are frequently used as starting materials to generate libraries of molecules for biological screening. ekb.eg For instance, 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a significant target for inflammatory and autoimmune diseases. acs.orgnih.govnih.gov
The synthesis of these modulators often involves amide bond formation starting from precursors like the 3-carboxylic acid of a 4,5,6,7-tetrahydro-benzothiophene 2-amide derivative. nih.govsemanticscholar.org The versatility of the core structure allows for the introduction of a wide range of substituents, enabling the fine-tuning of pharmacological properties. nih.gov
Furthermore, hybrid molecules incorporating the tetrahydrobenzo[b]thiophene core with other pharmacologically active motifs, such as pyrazolone (B3327878) and thiadiazole, have been synthesized and evaluated for their anti-inflammatory potential. mdpi.com These synthetic efforts highlight the importance of the tetrahydrobenzo[b]thiophene unit as a versatile platform for constructing novel therapeutic agents.
The following table presents examples of synthetic methodologies involving tetrahydrobenzo[b]thiophene derivatives in drug discovery research.
| Starting Material Derivative | Synthetic Transformation | Target/Application | Reference |
| 3-carboxylic acid of 4,5,6,7-tetrahydro-benzothiophene 2-amide derivative | Amide bond formation | RORγt modulators | nih.govsemanticscholar.org |
| 2-amino 4,5,6,7-tetrahydro-benzothiophene 3-amide derivatives | Acylation with acyl chlorides | RORγt modulators | nih.gov |
| 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide | Reaction with pyrazolone-thiadiazole hybrid | Potential 5-lipoxygenase (5-LOX) inhibitors | mdpi.com |
Material Science Applications (e.g., precursor for polymers, dyes, electronic materials)
The application of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives extends into the realm of material science. The benzothiophene (B83047) motif is a known component in organic electronic materials due to the properties of the sulfur-containing aromatic system. While specific research on the "5-one" derivative for these applications is limited, research has shown that polymers modified with benzo[b]thiophene derivatives can exhibit enhanced performance in applications such as coatings and composites. The potential for these compounds to act as precursors for novel polymers and dyes remains an area of active investigation, leveraging the synthetic accessibility and tunable electronic properties of the benzothiophene core.
Structure Activity Relationship Studies Sar in a Synthetic Context
Design Principles for Derivatization Towards Specific Molecular Architectures
The design of derivatives from the 4,5,6,7-tetrahydrobenzothiophene scaffold is primarily dictated by the desired final molecular architecture and its intended application. A common synthetic strategy involves the Gewald reaction, which can be modified to produce various initial building blocks, such as ethyl‐2‐amino‐3‐cyano‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐4‐carboxylate. researchgate.net This precursor serves as a versatile starting point for a multitude of derivatizations.
Key design principles for derivatization include:
Functional Group Interconversion: The amino and cyano groups on the thiophene (B33073) ring are prime targets for modification. For instance, the amino group can readily undergo N-alkylation with various alkyl, benzyl, and heterocyclic halides to introduce a wide range of substituents. researchgate.net It can also be converted into an amide via reaction with acyl chlorides or carboxylic acids. nih.gov
Ring Annulation: The existing tetrahydrobenzothiophene core can be fused with other heterocyclic rings. For example, reaction with formamide (B127407) can lead to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov This strategy is crucial for building complex, polycyclic systems.
Introduction of Pharmacophores: For applications in medicinal chemistry, specific pharmacophoric groups are often introduced. A notable example is the incorporation of a 1,2,3-triazole ring via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net This "click chemistry" approach allows for the efficient linking of the tetrahydrobenzothiophene moiety to other molecular fragments.
Modulation of Physicochemical Properties: Substitutions on the tetrahydrobenzothiophene ring can be strategically chosen to alter properties like solubility and microsomal stability. nih.gov For instance, alkyl substitutions at position 6 have been shown to enhance stability in microsomal assays. nih.gov
The following table summarizes common derivatization strategies for the tetrahydrobenzothiophene core:
Table 1: Derivatization Strategies for the Tetrahydrobenzothiophene Scaffold| Starting Material | Reagent(s) | Resulting Functional Group/Structure | Reference |
|---|---|---|---|
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Alkyl/Benzyl Halides | N-Alkylated derivatives | researchgate.net |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-amide | Acyl Chlorides, NaOH | 2-Amide derivatives | nih.gov |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-amide | Carboxylic Acids, HATU, DIPEA | 2-Amide derivatives | nih.gov |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | Thieno[2,3-d]pyrimidine | nih.gov |
Correlation Between Structural Modifications and Synthetic Utility/Reactivity
The structural features of 4,5,6,7-tetrahydrobenzothiophene derivatives have a direct impact on their synthetic utility and reactivity. The electronic and steric properties of substituents can either facilitate or hinder subsequent transformations.
Reactivity of the Amino Group: The nucleophilicity of the 2-amino group is a critical factor in many synthetic transformations. Electron-withdrawing groups on the thiophene ring can decrease its reactivity, while electron-donating groups can enhance it. The reaction of the 2-amino group with various electrophiles, such as ethyl chloroformate, chloroacetyl chloride, and thiophene-2-carbonyl chloride, demonstrates its versatility in forming new C-N bonds under different conditions. nih.gov
Impact of Bridge Length in Linked Systems: In derivatives where a substituent is linked to the core via a bridge, the length of this bridge is a key determinant of the molecule's conformation. For instance, one-carbon-long bridges at position 3 can lead to sterically restricted structures, affecting ligand entry and pose in biological targets. nih.gov
Unexpected Cyclizations: The interplay of functional groups can sometimes lead to unexpected intramolecular cyclization reactions, highlighting the complex reactivity of these systems. researchgate.net Careful consideration of reaction conditions and substrate design is necessary to control the desired reaction pathway.
The table below illustrates how different structural modifications can affect the synthetic outcomes for tetrahydrobenzothiophene derivatives.
Table 2: Correlation of Structural Modifications with Synthetic Outcomes| Structural Modification | Effect on Reactivity/Synthetic Utility | Example | Reference |
|---|---|---|---|
| Alkyl substitution at position 6 | Increased microsomal stability | Compound 3, 4, and 6 in the study | nih.gov |
| Increased length of amide bridge at position 2 or 3 | Accelerated metabolism | Compound 1 and 16 in the study | nih.gov |
| Introduction of a hydroxyl group | Protection from microsomal metabolism through intramolecular interactions | Compound 14 and 17 in the study | nih.gov |
Computational SAR Approaches for Guiding Synthetic Efforts
Computational chemistry provides powerful tools for predicting the reactivity and properties of 4,5,6,7-tetrahydrobenzothiophene derivatives, thereby guiding synthetic efforts.
Density Functional Theory (DFT) Calculations: DFT can be employed to understand the global and local reactivity properties of these molecules. researchgate.net By calculating parameters such as HOMO-LUMO gaps, chemical potential, and hardness, chemists can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective reactions.
Topological Analyses (QTAIM and IGM): Quantum Theory of Atoms in Molecules (QTAIM) and Independent Gradient Model (IGM) analyses offer insights into the nature and strength of noncovalent interactions within the molecules. researchgate.net This is particularly useful for understanding intramolecular forces that can influence conformation and reactivity.
Molecular Docking Studies: While often used in drug discovery to predict binding to biological targets, molecular docking can also inform synthetic design. nih.govmdpi.com By simulating the interaction of a designed molecule with a target, chemists can prioritize the synthesis of compounds with the most promising predicted activity. Docking studies have been used to evaluate the binding characteristics of tetrahydrobenzothiophene derivatives as potential inhibitors of various enzymes. researchgate.netnih.gov
In Silico ADME Predictions: Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be predicted computationally. researchgate.netnih.gov These predictions help in the early stages of design to select for derivatives with favorable drug-like properties, thus avoiding the synthesis of compounds that are likely to fail in later stages of development. nih.gov
The following table outlines the application of various computational methods in the study of tetrahydrobenzothiophene derivatives.
Table 3: Computational Approaches in the Study of Tetrahydrobenzothiophene Derivatives| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reactivity analysis | Global and local reactivity properties, chemical descriptors | researchgate.net |
| QTAIM and IGM | Noncovalent interaction analysis | Nature and strength of intermolecular interactions | researchgate.net |
| Molecular Docking | Binding mode prediction | Binding characteristics with target proteins | researchgate.netnih.govmdpi.com |
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies
Traditional synthetic routes for tetrahydrobenzothiophenes, such as the Gewald reaction, have been the bedrock of their production. researchgate.netresearchgate.net However, the future of its synthesis lies in the adoption of more advanced and efficient techniques.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and higher purity products compared to conventional heating methods. researchgate.netresearchgate.net For the synthesis of 4,5,6,7-tetrahydrobenzothiophene derivatives, microwave-assisted approaches have already demonstrated superiority over conventional methods. researchgate.netresearchgate.netscholarsresearchlibrary.com Future research will likely focus on optimizing microwave parameters for the synthesis of the parent ketone, 4,5,6,7-Tetrahydro-2-benzothiophen-5-one, and exploring solvent-free microwave conditions to further enhance its green credentials. nih.gov
Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. nih.gov The application of flow chemistry to the synthesis of this compound could enable on-demand production and facilitate multi-step syntheses in a more streamlined and automated fashion. nih.gov
| Methodology | Advantages | Potential Application to this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, higher purity. researchgate.netresearchgate.net | Optimization of existing syntheses, development of solvent-free protocols. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, process control, and automation. nih.gov | On-demand production, integration into multi-step synthetic sequences. nih.gov |
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction as it happens is crucial for optimization and control. In-situ spectroscopic techniques provide a real-time window into the reaction vessel, eliminating the need for offline sampling and analysis.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying functional groups and tracking their transformation over the course of a reaction. nih.govyoutube.com By immersing a probe directly into the reaction mixture, real-time data on the concentration of reactants, intermediates, and products can be obtained. youtube.comnih.gov This would allow for precise determination of reaction endpoints and the identification of transient species in the synthesis of this compound.
In-situ Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR and is particularly adept at monitoring reactions in aqueous media and those involving solid suspensions. acs.orgoptica.org Its ability to analyze reactions through the walls of a sealed vessel makes it especially suitable for monitoring microwave-assisted syntheses. optica.org The application of in-situ Raman spectroscopy could provide valuable insights into the cyclization and aromatization steps of tetrahydrobenzothiophene formation.
| Spectroscopic Probe | Principle | Application in Synthesis Monitoring |
| In-situ FTIR | Monitors changes in vibrational frequencies of functional groups. nih.gov | Real-time tracking of reactant consumption and product formation. youtube.com |
| In-situ Raman | Measures inelastic scattering of light from molecular vibrations. rsc.org | Monitoring reactions in diverse media, including aqueous and solid-phase systems. acs.orgoptica.org |
Chemoinformatics and Big Data Approaches in Synthesis Design
The integration of computational tools and large datasets is transforming chemical synthesis from an empirical art to a predictive science.
Retrosynthesis Software: Tools like SYNTHIA™ and AiZynthFinder utilize vast databases of chemical reactions and complex algorithms to propose viable synthetic routes to a target molecule. synthiaonline.comsigmaaldrich.comgithub.com By inputting the structure of this compound, these programs can generate both known and novel synthetic pathways, potentially uncovering more efficient or economical routes. researchgate.net
Machine Learning for Reaction Prediction: Machine learning and deep learning algorithms can be trained on extensive reaction datasets to predict the outcome of a chemical reaction, including product structures and yields. researchgate.netneurips.ccucla.edursc.org This predictive power can be harnessed to screen for optimal reaction conditions for the synthesis of this compound, significantly reducing the experimental effort required for optimization.
| Approach | Functionality | Impact on Synthesis Design |
| Retrosynthesis Software | Proposes synthetic pathways by working backward from the target molecule. synthiaonline.comgithub.com | Accelerates the discovery of novel and efficient synthetic routes. sigmaaldrich.com |
| Machine Learning | Predicts reaction outcomes based on learned patterns from large datasets. researchgate.netneurips.ccucla.edu | Enables rapid optimization of reaction conditions and prediction of product yields. ucla.edu |
Potential for Green and Sustainable Chemical Processes
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly guiding synthetic strategy.
Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Research into the use of water, supercritical fluids, or biodegradable solvents like tetrahydropyran (B127337) (THP) for the synthesis of thiophene (B33073) derivatives is an active area. mdpi.comrsc.orgrsc.org The development of synthetic protocols for this compound in such green solvents would be a major step towards sustainability. rsc.orgnih.gov
Catalysis: The use of catalysts can significantly improve the efficiency and selectivity of a reaction, often under milder conditions and with less waste generation. The development of novel, highly efficient, and recyclable catalysts for the synthesis of tetrahydrobenzothiophenes is a key research goal. mdpi.com This includes both homogeneous and heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Energy Efficiency: Methodologies like microwave-assisted synthesis and flow chemistry not only offer synthetic advantages but can also be more energy-efficient than traditional methods. nih.govnih.gov Quantifying and optimizing the energy consumption of the synthesis of this compound will be an important aspect of its future green production.
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Greener Solvents | Replacing traditional organic solvents with water, supercritical fluids, or biodegradable alternatives. mdpi.comrsc.org | Reduced environmental impact and improved safety. nih.gov |
| Catalysis | Employing efficient and recyclable catalysts to promote reactions. mdpi.com | Increased reaction rates, higher selectivity, and reduced waste. |
| Energy Efficiency | Utilizing energy-efficient technologies like microwave heating and flow reactors. nih.govnih.gov | Lower energy consumption and reduced carbon footprint. |
Q & A
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
